2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol
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Overview
Description
2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol, AldrichCPR is a chemical compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a methylpropanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an alcohol solvent under controlled temperature conditions . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of biocatalysts, can further improve the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Alcohols, ethers, and other organic solvents.
Major Products Formed
The major products formed from these reactions include substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of therapeutic agents targeting specific diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,4-dichlorophenyl)propanoic acid: This compound shares a similar structure but lacks the methylpropanol group.
2-Amino-3-(3,4-dichlorophenyl)butanoic acid: Another similar compound with an extended carbon chain.
Uniqueness
2-Amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol is unique due to the presence of the methylpropanol group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13Cl2NO |
---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
2-amino-3-(3,4-dichlorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H13Cl2NO/c1-10(13,6-14)5-7-2-3-8(11)9(12)4-7/h2-4,14H,5-6,13H2,1H3 |
InChI Key |
CQMPCYJCDKPQQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N |
Origin of Product |
United States |
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